Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure
939968-08-8 structure
商品名:2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS番号:939968-08-8
MF:C12H16BF2NO2
メガワット:255.06875038147
MDL:MFCD16996398
CID:2102110
PubChem ID:59231931

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • JGOZEXIYNJERIP-UHFFFAOYSA-N
    • SCHEMBL59540
    • SY029069
    • DB-392137
    • 4-Amino-2,6-difluorophenylboronic acid pinacol ester
    • AKOS027255880
    • W11438
    • 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
    • AS-54949
    • MB20669
    • CS-0038465
    • 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
    • (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester
    • 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester
    • 939968-08-8
    • 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER
    • 4-Amino-2,6-difluorophenylbronic acid, pinacol ester
    • MFCD16996398
    • 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • MDL: MFCD16996398
    • インチ: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
    • InChIKey: JGOZEXIYNJERIP-UHFFFAOYSA-N
    • ほほえんだ: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

計算された属性

  • せいみつぶんしりょう: 255.1242152g/mol
  • どういたいしつりょう: 255.1242152g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS1403134-500MG
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
500MG
¥ 1,755.00 2023-04-12
Chemenu
CM219211-250mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
250mg
$210 2022-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS1403134-100MG
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
100MG
¥ 594.00 2023-04-12
eNovation Chemicals LLC
Y1000745-1g
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
1g
$550 2024-08-02
Chemenu
CM219211-100mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
100mg
$120 2022-08-31
Chemenu
CM219211-1g
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
1g
$414 2022-08-31
1PlusChem
1P01DI9U-500mg
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
500mg
$53.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109105-100mg
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 98%
100mg
¥188.00 2024-04-24
A2B Chem LLC
AX09026-500mg
4-Amino-2,6-difluorophenylboronic acid pinacol ester
939968-08-8 95%
500mg
$53.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS1403134-250mg
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
939968-08-8 95%
250mg
¥1066.0 2024-04-16

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 100 °C
リファレンス
Preparation of pyrimidine compounds, compositions, and medicinal applications thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
リファレンス
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Compound having AXL inhibitory activity, preparation method and use
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  overnight, rt → 90 °C
リファレンス
Molecules having certain pesticidal utilities, and intermediates, compositions, and processes related thereto
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
リファレンス
Cdk4/6 inhibitor, preparation method and application thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  1.5 h, 80 °C
リファレンス
Preparation of heteroaryl compounds for treating Huntington's disease
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 90 °C
リファレンス
Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme I (IRE-I alpha) for the treatment of cancer diseases and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
リファレンス
Preparation of 4-oxoquinolizines as antimicrobials
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  90 min, 80 °C; 80 °C → rt
リファレンス
Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
リファレンス
Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
Chapman, Timothy M.; Osborne, Simon A.; Wallace, Claire; Birchall, Kristian; Bouloc, Nathalie; et al, Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  4 h, 80 °C
リファレンス
Preparation of biaryl compounds as GPR120 agonists
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
リファレンス
Azaindzoles as TYK2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
リファレンス
Preparation of 2-pyridone antimicrobial compositions
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  12 h, 90 °C
リファレンス
Compound having AXL inhibitory activity, preparation method and use
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 90 °C
リファレンス
Preparation of deuterated biphenylcarbamoylcyclopentene carboxylic acid derivatives and analogs for use as DHODH inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
リファレンス
Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases
, United States, , ,

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Carboxamide derivatives as DHODH inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
リファレンス
Preparation of imidazopyridazine derivatives for use as CDPK1 inhibitors
, World Intellectual Property Organization, , ,

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials

2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
A922405
清らかである:99%
はかる:5g
価格 ($):341.0